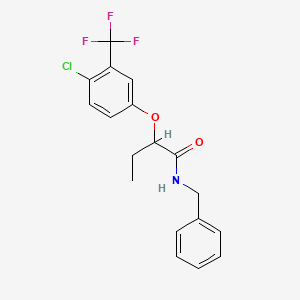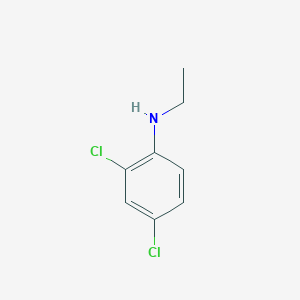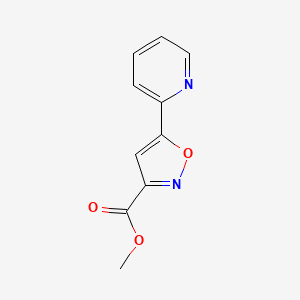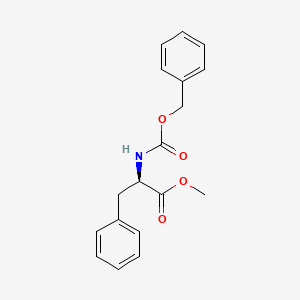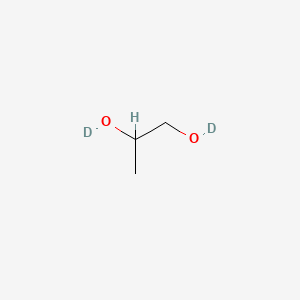
4-Methyl-3-phenylaniline
Vue d'ensemble
Description
4-Methyl-3-phenylaniline is a chemical compound with the CAS Number: 13480-37-0 . It has a molecular weight of 183.25 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-Methyl-3-phenylaniline is 6-methyl [1,1’-biphenyl]-3-amine . The InChI code for this compound is 1S/C13H13N/c1-10-7-8-12 (14)9-13 (10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 .Physical And Chemical Properties Analysis
4-Methyl-3-phenylaniline is a liquid at room temperature . It has a molecular weight of 183.25 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Controlled Molecule Release
A novel platform for controlled and triggered small molecule delivery utilizes a polymer film that can release molecules like Crystal Violet in a pH-dependent manner. This technology is significant for developing implantable devices capable of releasing drugs in a controlled fashion, highlighting the potential of 4-Methyl-3-phenylaniline derivatives in medical applications (Gao et al., 2013).
Synthesis Methodologies
Recent advancements in the α-Methylation of aryl ketones have been facilitated by the use of quaternary ammonium salts as solid methylating agents. This method, characterized by its ease of operation and high yields, underscores the versatility of 4-Methyl-3-phenylaniline and its derivatives in synthetic chemistry (Templ et al., 2022).
Catalytic Reactions
The reactivity of [K₃(phen)₈][Cu(NPh₂)₂]₃ as a possible intermediate in the copper(I)-catalyzed N-arylation of N-phenylaniline demonstrates the compound's significance in facilitating cross-coupling reactions. This work suggests the potential of 4-Methyl-3-phenylaniline in catalysis, providing a pathway for the synthesis of complex organic molecules (Tseng et al., 2014).
Biological Applications
In the context of bioorthogonal chemistry, a system capable of operating in live animals to investigate biological processes such as cell death and immunity was developed. This study utilized a cancer-imaging probe that could release a drug from an antibody–drug conjugate in mice, highlighting the potential applications of 4-Methyl-3-phenylaniline derivatives in understanding and treating diseases (Wang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWNBKOPFAEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482275 | |
| Record name | 6-Methyl-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylaniline | |
CAS RN |
13480-37-0 | |
| Record name | 6-Methyl-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13480-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


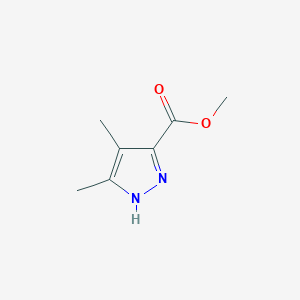
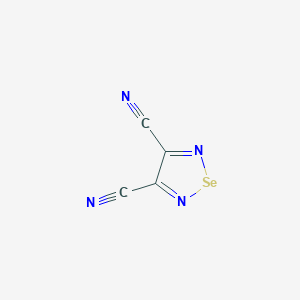

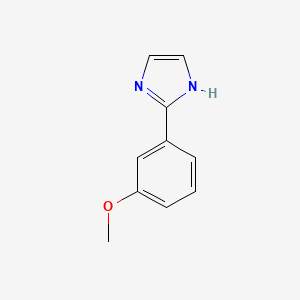

![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)
